molecular formula C12H20N4O2 B1449090 Hexazinone-d6 CAS No. 1219804-22-4

Hexazinone-d6

Cat. No.: B1449090
CAS No.: 1219804-22-4
M. Wt: 258.35 g/mol
InChI Key: CAWXEEYDBZRFPE-WFGJKAKNSA-N
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Description

Hexazinone-d6 is a deuterated form of Hexazinone, a broad-spectrum herbicide belonging to the triazine family. It is primarily used for controlling grasses, broadleaf, and woody plants by inhibiting photosynthesis. The deuterated form, Hexazinone D6, is often used in scientific research for tracing and analytical purposes due to its stable isotopic labeling.

Scientific Research Applications

Hexazinone D6 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Hexazinone-d6: A Detailed Examination of Its Mechanism of Action

This compound, also known as Hexazinone D6 (N,N-dimethyl D6), is a deuterium-labeled variant of the broad-spectrum herbicide Hexazinone . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets photosynthesis in plants . It is effective against a variety of plant species, including annual, biennial, perennial, and woody weeds .

Mode of Action

This compound operates by inhibiting photosynthesis, a critical process for plant growth and survival . It binds to the D-1 quinone protein of the electron transport chain in photosystem II . This binding disrupts the normal flow of electrons, thereby inhibiting photosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosynthesis, this compound disrupts the plant’s ability to convert light energy into chemical energy, which is essential for growth and reproduction .

Pharmacokinetics

Hexazinone is rapidly absorbed by the leaves and roots of plants .

Result of Action

The inhibition of photosynthesis by this compound leads to the death of susceptible plants . This is because photosynthesis is a vital process that plants use to produce the energy they need for growth and reproduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Hexazinone is often found in runoff up to six months after application, suggesting that it can persist in the environment . It is also worth noting that Hexazinone can be highly toxic to some species of algae .

Safety and Hazards

Hexazinone is a pervasive groundwater contaminant. Its use causes groundwater to be at high risk of contamination due to the high leaching potential it exhibits .

Biochemical Analysis

Biochemical Properties

Hexazinone D6 (N,N-dimethyl D6) plays a significant role in biochemical reactions, particularly in the inhibition of photosynthesis. It interacts with the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting the photosynthetic process . This interaction disrupts the electron flow, leading to the production of reactive oxygen species that can damage cellular components. The compound’s interaction with photosystem II is crucial for its function as a non-selective herbicide.

Cellular Effects

Hexazinone D6 (N,N-dimethyl D6) affects various types of cells, particularly plant cells, by inhibiting photosynthesis. This inhibition leads to a decrease in ATP production and disrupts cellular metabolism. In addition, the accumulation of reactive oxygen species can cause oxidative stress, leading to cell damage and death . The compound also affects cell signaling pathways and gene expression related to stress responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of Hexazinone D6 (N,N-dimethyl D6) involves its binding to the D-1 quinone protein in photosystem II. This binding inhibits the electron transport chain, preventing the transfer of electrons from water to plastoquinone . As a result, the production of ATP and NADPH is halted, leading to a disruption in the photosynthetic process. The inhibition of photosystem II also triggers the production of reactive oxygen species, which can cause further cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexazinone D6 (N,N-dimethyl D6) can change over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by factors such as light, temperature, and pH . Studies have shown that Hexazinone D6 (N,N-dimethyl D6) degrades approximately 10% in five weeks when exposed to artificial sunlight in distilled water. Degradation rates can be higher in natural waters due to the presence of various environmental factors .

Dosage Effects in Animal Models

The effects of Hexazinone D6 (N,N-dimethyl D6) vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects and toxicities observed in animal studies are crucial for determining safe exposure levels and understanding the compound’s impact on non-target organisms.

Metabolic Pathways

Hexazinone D6 (N,N-dimethyl D6) is involved in metabolic pathways related to its degradation and detoxification. The compound is metabolized by various enzymes, including cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its breakdown . The metabolites produced during this process can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, Hexazinone D6 (N,N-dimethyl D6) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness as a herbicide.

Subcellular Localization

Hexazinone D6 (N,N-dimethyl D6) is primarily localized within the chloroplasts of plant cells, where it exerts its inhibitory effects on photosystem II . The compound’s targeting to chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle. The subcellular localization of Hexazinone D6 (N,N-dimethyl D6) is crucial for its function as a photosynthesis inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexazinone can be synthesized through two main pathways:

Industrial Production Methods: Industrial production of Hexazinone involves large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions: Hexazinone undergoes various chemical reactions, including:

    Oxidation: Hexazinone can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within Hexazinone, altering its chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Comparison with Similar Compounds

  • Atrazine
  • Simazine
  • Prometryn

These compounds share a similar mode of action but differ in their specific applications, solubility, and environmental impact.

Properties

IUPAC Name

6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWXEEYDBZRFPE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028051
Record name Hexazinone-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-22-4
Record name Hexazinone-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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